molecular formula C7H5BrN2O B1334628 4-(Bromomethyl)-2,1,3-benzoxadiazole CAS No. 32863-30-2

4-(Bromomethyl)-2,1,3-benzoxadiazole

Cat. No. B1334628
CAS RN: 32863-30-2
M. Wt: 213.03 g/mol
InChI Key: OFUZQEBZOGPUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(Bromomethyl)-2,1,3-benzoxadiazole and its derivatives has been explored in various studies. For instance, a novel hydrazone Schiff base compound was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, demonstrating the utility of brominated compounds in constructing complex molecules . Another study reported an efficient one-pot synthesis of 3,5-diaryl substituted 1,2,4-oxadiazoles using gem-dibromomethylarenes, highlighting the versatility of bromomethylarenes

Scientific Research Applications

Synthesis and Chemical Properties

4-(Bromomethyl)-2,1,3-benzoxadiazole and its derivatives have been widely studied for their synthesis and chemical properties. For instance, Kuznetsova et al. (2013) explored the synthesis of 4-aryloxy-6-bromo-2,1,3-benzoxadiazoles and 4-arylthio-6-bromo-2,1,3-benzoxadiazoles, demonstrating the compound's versatility in forming various chemical structures (Kuznetsova et al., 2013). Similarly, research by Samsonov et al. (2010) on the Semmler-Wolff aromatization of related compounds further highlights the compound's reactivity and potential for creating diverse chemical structures (Samsonov et al., 2010).

Fluorescence and Chromogenic Applications

The derivatives of this compound are significant in developing fluorescent and chromogenic probes. Wang et al. (2013) created a colorimetric probe for the detection of Hg2+, showcasing the compound's application in environmental monitoring and safety testing (Wang et al., 2013). Furthermore, Uchiyama et al. (2001) reviewed the use of benzofurazan derivatives, including 2,1,3-benzoxadiazole, as fluorogenic and fluorescent labeling reagents, emphasizing their utility in biochemical assays (Uchiyama et al., 2001).

Luminescent Materials and Photophysical Properties

The photophysical properties of this compound derivatives are instrumental in developing luminescent materials. Tao et al. (2011) synthesized luminescent materials based on 2,1,3-benzothiadiazole with carbazole moieties, illustrating the potential of these compounds in advanced material sciences (Tao et al., 2011).

Liquid Crystals and Electrochemical Applications

The compound and its derivatives are also explored for their applications in liquid crystals and electrochemical systems. For example, da Silva et al. (2019) investigated luminescent liquid crystals based on 2,1,3-benzoxadiazole, showing its potential in display technologies and electronic devices (da Silva et al., 2019).

Biomedical Applications

In the biomedical field, the derivatives of this compound are used for various applications. McIntyre and Sleight (1991) developed a method for examining lipid transport and membrane structure using NBD-lipid analogues, which are derived from benzoxadiazole compounds (McIntyre & Sleight, 1991). This demonstrates the compound's role in advancing our understanding of cellular processes.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the bromine atom .

properties

IUPAC Name

4-(bromomethyl)-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUZQEBZOGPUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383586
Record name 4-(bromomethyl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32863-30-2
Record name 4-(bromomethyl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2,1,3-benzoxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.